molecular formula C17H21N3O3 B2432486 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034536-01-9

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2432486
CAS No.: 2034536-01-9
M. Wt: 315.373
InChI Key: BJEKGJNNLRDNHP-UHFFFAOYSA-N
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Description

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a multifaceted structure. Its unique configuration, characterized by the presence of a quinoline and pyran moiety connected through a urea linker, makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions, starting from readily available starting materials. The process typically includes:

  • Formation of the pyrroloquinoline scaffold: : Initial steps involve constructing the quinoline and pyrrole rings.

  • Functionalization: : Introduction of functional groups such as the oxo group at the 4-position.

  • Coupling with tetrahydro-2H-pyran: : This step often involves urea formation through reaction with isocyanates or amines under controlled temperature and pressure conditions.

Industrial Production Methods

Scaling up to industrial production often requires optimization of the reaction conditions to ensure high yield and purity. This includes:

  • Use of catalytic processes to enhance reaction rates.

  • Implementation of continuous flow reactors for better control over reaction parameters.

  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : The oxo group can be further oxidized under strong oxidizing conditions.

  • Reduction: : Reduction reactions can modify the quinoline ring, often leading to hydrogenated derivatives.

  • Substitution: : The urea linker can participate in nucleophilic substitution reactions, leading to different derivatives.

Common Reagents and Conditions

  • Oxidation: : Utilization of reagents like KMnO4 or CrO3 in acidic medium.

  • Reduction: : Employing hydrogenation catalysts such as Pd/C or PtO2 under hydrogen atmosphere.

  • Substitution: : Using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

  • Oxidation: : More oxidized quinoline derivatives.

  • Reduction: : Hydrogenated pyrroloquinoline compounds.

  • Substitution: : Varied urea derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies involving reaction mechanisms and pathways.

Biology

Biologically, it has potential as a pharmacophore, forming the basis for developing new drugs with therapeutic effects. Its structure allows for interaction with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.

Industry

In the industrial domain, it can be utilized in material science for creating advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The urea moiety is known to form hydrogen bonds, aiding in binding to proteins or enzymes. The quinoline and pyran rings provide a rigid framework that can fit into binding sites, influencing pathways like inhibition of specific enzymes or interaction with nucleic acids.

Comparison with Similar Compounds

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of a pyrroloquinoline and tetrahydro-2H-pyran linked by a urea group.

Similar Compounds

  • 1-(quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

  • 1-(pyrroloquinolin-8-yl)-3-(methyl)urea

  • 1-(4-oxoquinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Properties

IUPAC Name

1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEKGJNNLRDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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